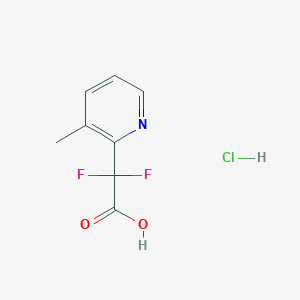
2-Ethoxy-2-phenylethan-1-amine hydrochloride
Overview
Description
2-Ethoxy-2-phenylethan-1-amine hydrochloride is a chemical compound with the formula C10H16ClNO . It is a crystalline powder that is generally white in color.
Molecular Structure Analysis
The molecular weight of 2-Ethoxy-2-phenylethan-1-amine hydrochloride is 201.7 . The InChI code for this compound is 1S/C10H15NO.ClH/c1-2-12-10(8-11)9-6-4-3-5-7-9;/h3-7,10H,2,8,11H2,1H3;1H .Physical And Chemical Properties Analysis
2-Ethoxy-2-phenylethan-1-amine hydrochloride has a melting point of 165-167°C . It is soluble in water, ethanol, and methanol.Scientific Research Applications
1. Enhancing Drug Solubility and Efficacy
Poly(amidoamine) dendrimers, including those modified with amine groups such as 2-Ethoxy-2-phenylethan-1-amine hydrochloride, have shown potential in enhancing the solubility of hydrophobic drugs. The modification of these dendrimers with polyethylene glycol (PEG) can mitigate their inherent toxicity, making them suitable for drug delivery applications. This modification not only overcomes limitations like drug leakage and systemic cytotoxicity but also enhances the solubilization of hydrophobic drugs and facilitates potential DNA transfection, siRNA delivery, and tumor targeting (Luong et al., 2016).
2. Advanced Oxidation Processes for Environmental Remediation
Advanced Oxidation Processes (AOPs) have been identified as effective methods for the degradation of nitrogen-containing hazardous compounds, including aromatic and aliphatic amines. These compounds, prevalent in textile, agricultural, and chemical industries, are resistant to conventional degradation processes. AOPs, including ozone treatment and Fenton processes, are effective in mineralizing these recalcitrant compounds, improving the efficacy of water treatment schemes. This category of processes is sensitive to various parameters such as pH, initial concentration, and treatment time, and it aims at a comprehensive degradation, including the mineralization of nitrogen-containing compounds (Bhat & Gogate, 2021).
3. Biomaterials and Biomedical Applications
Bio-inspired adhesive materials, such as chitosan-catechol conjugates, demonstrate robust wet-resistant adhesion, mimicking mussel adhesive proteins. These materials, potentially modified with 2-Ethoxy-2-phenylethan-1-amine hydrochloride, exhibit excellent hemostatic ability and tissue adhesion. The conjugation of catechol onto chitosan significantly enhances its solubility and adhesive properties, making chitosan-catechol a promising polymer for various medical applications, including wound healing patches, tissue sealants, and hemostatic materials (Ryu, Hong, & Lee, 2015).
Safety and Hazards
Mechanism of Action
Target of Action
It is structurally similar to phenethylamine, which is known to interact with various targets such as primary amine oxidase and trypsin .
Mode of Action
Based on its structural similarity to phenethylamine, it may interact with its targets in a similar manner . Phenethylamine is known to possess reinforcing properties, a defining feature that underlies the abuse liability of amphetamine and other psychomotor stimulants .
Result of Action
Phenethylamine, a structurally similar compound, has been shown to produce conditioned place preference, a process by which an organism learns an association between drug effects and a particular place or context .
properties
IUPAC Name |
2-ethoxy-2-phenylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-2-12-10(8-11)9-6-4-3-5-7-9;/h3-7,10H,2,8,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFXNDFBIGWWHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CN)C1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-2-phenylethan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-chloro-N-[2-(propan-2-yl)oxan-3-yl]pyrimidin-2-amine](/img/structure/B1433505.png)
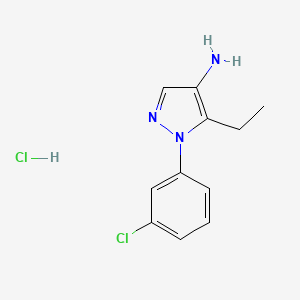
![3-{3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}azetidine dihydrochloride](/img/structure/B1433510.png)
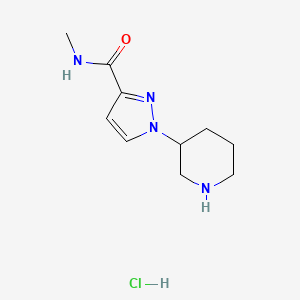


![1-[3-(Propan-2-yl)phenyl]-1,3-diazinan-2-one](/img/structure/B1433518.png)

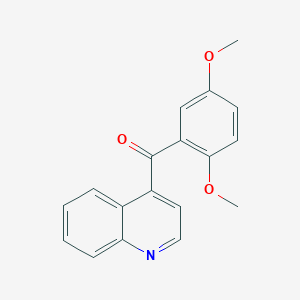
![ethyl 3-[3-(aminomethyl)phenyl]-1H-1,2,4-triazole-5-carboxylate hydrochloride](/img/structure/B1433522.png)
(prop-2-en-1-yl)amine dihydrochloride](/img/structure/B1433523.png)
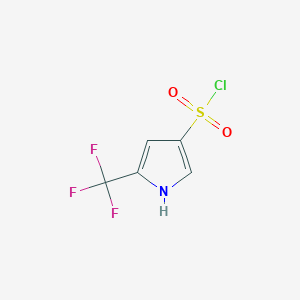
![4-Methyl-2-{3-[(methylamino)methyl]phenyl}-1,2-thiazolidine-1,1-dione hydrochloride](/img/structure/B1433525.png)
